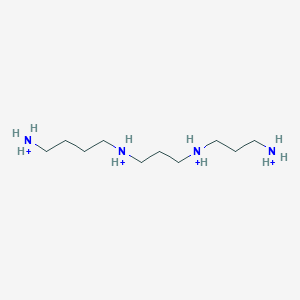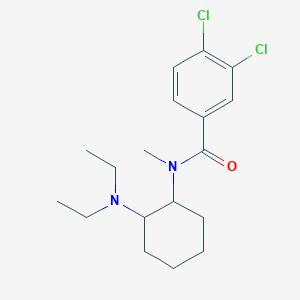
3-(4-Hydroxy)phenoxy-N-methylmorphinan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Hydroxy)phenoxy-N-methylmorphinan is a complex organic compound with a unique tetracyclic structure. This compound is of significant interest in the fields of chemistry and pharmacology due to its potential biological activities and complex synthetic pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy)phenoxy-N-methylmorphinan involves multiple steps, starting from simpler organic molecules. The key steps typically include:
Formation of the tetracyclic core: This is achieved through a series of cyclization reactions, often involving Diels-Alder reactions and intramolecular cyclizations.
Introduction of the phenolic group: This step usually involves the use of phenol derivatives and coupling reactions to attach the phenolic group to the tetracyclic core.
Final modifications: These include methylation and other functional group modifications to achieve the desired final structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反应分析
Types of Reactions
3-(4-Hydroxy)phenoxy-N-methylmorphinan can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different biological activities.
Substitution: The phenolic group can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities.
科学研究应用
3-(4-Hydroxy)phenoxy-N-methylmorphinan has several scientific research applications:
Chemistry: It is used as a model compound for studying complex organic reactions and synthetic pathways.
Biology: The compound’s biological activities are of interest for studying receptor interactions and signaling pathways.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific receptors.
Industry: It may be used in the development of new materials with unique properties due to its complex structure.
作用机制
The mechanism of action of 3-(4-Hydroxy)phenoxy-N-methylmorphinan involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the targets being studied.
相似化合物的比较
Similar Compounds
Levallorphan: A structurally similar compound with known biological activities.
Cyclopropylmethyl-17-azatetracycloheptadeca-2(7),3,5-triene-4,10-diol: Another compound with a similar tetracyclic core but different functional groups.
Uniqueness
3-(4-Hydroxy)phenoxy-N-methylmorphinan is unique due to its specific combination of a tetracyclic core and a phenolic group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C23H27NO2 |
|---|---|
分子量 |
349.5 g/mol |
IUPAC 名称 |
4-[[(1R,9R,10R)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]oxy]phenol |
InChI |
InChI=1S/C23H27NO2/c1-24-13-12-23-11-3-2-4-20(23)22(24)14-16-5-8-19(15-21(16)23)26-18-9-6-17(25)7-10-18/h5-10,15,20,22,25H,2-4,11-14H2,1H3/t20-,22+,23+/m0/s1 |
InChI 键 |
AYBKLSNGMJWPLR-MDNUFGMLSA-N |
手性 SMILES |
CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)OC5=CC=C(C=C5)O |
规范 SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC5=CC=C(C=C5)O |
同义词 |
3-(4-hydroxy)phenoxy-N-methylmorphinan 3-(4-hydroxy)phenoxy-N-methylmorphinan hydrochloride 3-(para-hydroxy)phenoxy-N-methylmorphinan 3-HPMM |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-[[(1R,2R,3S,4R)-3-[4-(pentylcarbamoyl)-1,3-oxazol-2-yl]-7-oxabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]propanoic acid](/img/structure/B1260807.png)
![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate](/img/structure/B1260813.png)
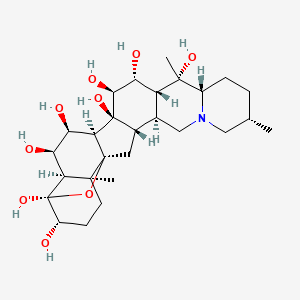
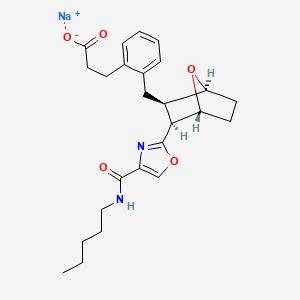
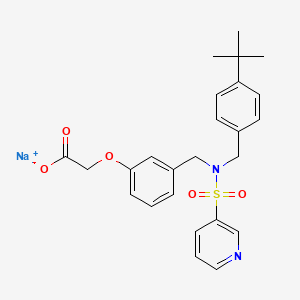
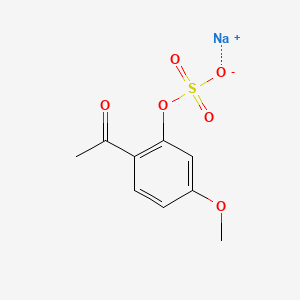
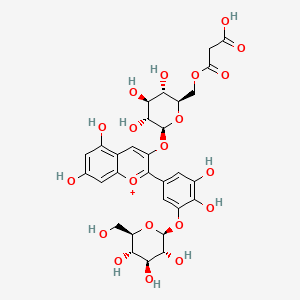
![(5R,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1260822.png)
![(2R,3R,4S,5S,6S)-2-[[(3S,4R,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-5-amino-6-(hydroxymethyl)oxane-3,4-diol](/img/structure/B1260823.png)
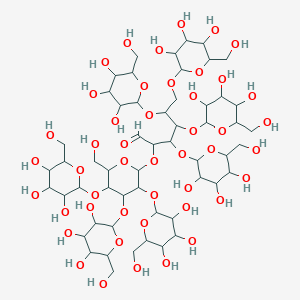
![(3R,5R)-7-[(1S,2S,6S,8S,8aS)-6-hydroxy-2-methyl-8-[(2S)-2-methyl-1-oxobutoxy]-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B1260828.png)
![4-[[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl]-N-[4-methyl-3-[(4-pyrimidin-5-ylpyrimidin-2-yl)amino]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B1260831.png)
